2-(Dimethylamino)nicotinaldehyde
Overview
Description
2-(Dimethylamino)nicotinaldehyde is a chemical compound that is related to the field of organic synthesis and coordination chemistry. It is structurally associated with nicotinaldehyde, a compound that can be used as a precursor for various organic reactions and as a ligand in coordination complexes. The presence of the dimethylamino group in the molecule suggests potential reactivity and coordination ability, which can be exploited in the synthesis of various organic compounds and metal complexes.
Synthesis Analysis
The synthesis of compounds related to 2-(Dimethylamino)nicotinaldehyde involves various organic reactions. For instance, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides is achieved through a process that results in compounds with high solubility in water and polar solvents, and varying solubility in apolar solvents . Another related synthesis involves the formation of 2-cyano-3-(dimethylamino)prop-2-ene thioamide, which serves as a new reagent for the synthesis of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction . Additionally, the synthesis of 2- and 5-(1,1-dimethyl-1,2,5,6-tetrahydropyridinium-3-yl) oxadiazoline iodides from nicotinaldehyde and nicotinhydrazine indicates the versatility of nicotinaldehyde derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Dimethylamino)nicotinaldehyde can be complex and diverse. For example, the triorganotin cation derived from the related compound exhibits a trigonal bipyramidal (TBP) structure with nitrogen atoms occupying axial sites, as revealed by NMR spectroscopy . The crystal structure of a cobalt(II) complex containing 4-(dimethylamino)benzoate and nicotinamide ligands shows a monomeric form with a slightly distorted square-planar arrangement of oxygen atoms and a distorted octahedral coordination completed by nitrogen atoms in the axial positions .
Chemical Reactions Analysis
The chemical reactivity of 2-(Dimethylamino)nicotinaldehyde derivatives is demonstrated in various reactions. The triorganotin cations are shown to be completely dissociated in water, indicating their potential as ionic species in solution . The synthesis of ethyl nicotinates and nicotinonitriles using 2-cyano-3-(dimethylamino)prop-2-ene thioamide as a reagent suggests that derivatives of 2-(Dimethylamino)nicotinaldehyde can participate in substitution reactions to produce functionalized organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Dimethylamino)nicotinaldehyde derivatives are influenced by their molecular structure and substituents. The solubility behavior of the synthesized diorganotin bromides indicates that the presence of dimethylamino groups significantly affects their solubility in different solvents . The coordination chemistry of the cobalt(II) complex with 4-(dimethylamino)benzoate and nicotinamide ligands is characterized by specific intra- and intermolecular hydrogen bonding patterns, which can affect the stability and reactivity of the complex .
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis of Oxadiazoline Iodides: 2-(Dimethylamino)nicotinaldehyde is utilized in the synthesis of oxadiazoline iodides, potential M-muscarinic receptor agonists. These structures have been characterized using 1H NMR, ER, MS spectra, and elemental analysis (Hu et al., 2010).
Electrochemical Applications
- Modified Graphite Electrode: A chemically modified electrode was developed using a derivative of 2-(Dimethylamino)nicotinaldehyde for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH) (Persson, 1990).
- Electrocatalytic Oxidation: This compound has been used to modify electrodes for the electrocatalytic oxidation of nicotinamide coenzymes, facilitating lower voltage requirements for these reactions (Gorton et al., 1984).
Chemical Analysis and Sensors
- Analyzing Enzyme-Coenzyme Interactions: 2-(Dimethylamino)nicotinaldehyde derivatives are used in studying enzyme binding and co-enzyme interactions, shedding light on conformational preferences and enzyme activity (Lappi et al., 1980).
- Glucose Detection in Flow Systems: It aids in the detection of dihydronicotinamide adenine dinucleotide for glucose measurements in flow-injection systems (Appelqvist et al., 1985).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel: A derivative of 2-(Dimethylamino)nicotinaldehyde, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, acts as a corrosion inhibitor for mild steel in acidic environments (Singh et al., 2016).
Medical and Biological Applications
- Fluorescent Probes for Cell Imaging: This compound has been employed in developing fluorescent probes for imaging hypoxic status in cells like HeLa cells (Feng et al., 2016).
- Studying Polyelectrolyte Block Copolymer Micelles: It plays a role in understanding the structure and behavior of certain block copolymer micelles, significant in materials science (Lee et al., 1999).
Chemical Stability and Reactivity
- Study of Hydrolytic Stability: Research has been conducted on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate), providing insights into its chemical stability and applications (Wetering et al., 1998).
Crystallography and Structural Chemistry
- Crystal Structure Analysis: The crystal structures of derivatives of 2-(Dimethylamino)nicotinaldehyde have been determined, contributing to the understanding of molecular conformations (Triggle et al., 1980).
Chemical Synthesis and Catalysis
- Catalysis of Ester Hydrolysis: A compound incorporating a dimethylamino group catalyzes ester hydrolysis more effectively than its analogs (Gruhn & Bender, 1975).
- Selective Quaternization: The selective quaternization of DMAEMA residues in tertiary amine methacrylate diblock copolymers showcases its versatility in polymer chemistry (Bütün et al., 2001).
Spectroscopy and Physical Chemistry
- FT-IR and FT-RAMAN Investigations: Fourier transform Raman and infrared spectroscopy have been employed to study nicotinaldehyde, aiding in the understanding of its vibrational modes (Jose & Mohan, 2006).
Safety And Hazards
Future Directions
While specific future directions for 2-(Dimethylamino)nicotinaldehyde are not available, it’s worth noting that polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors . This suggests potential future applications in drug delivery and gene therapy.
properties
IUPAC Name |
2-(dimethylamino)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVIFWBMZJTEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424558 | |
Record name | 2-(Dimethylamino)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)nicotinaldehyde | |
CAS RN |
35567-32-9 | |
Record name | 2-(Dimethylamino)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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